molecular formula C6H4BrNO3 B174387 3-Bromo-5-nitrophenol CAS No. 116632-23-6

3-Bromo-5-nitrophenol

Cat. No. B174387
M. Wt: 218 g/mol
InChI Key: VJQGLUHOAIZTNK-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrophenol is a compound with the molecular formula C6H4BrNO3 and a molecular weight of 218.01 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 3-Bromo-5-nitrophenol involves several steps. The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-nitrophenol consists of a benzene ring with a bromine atom and a nitro group attached to it . The compound has a total of 4 hydrogen bond acceptors and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

3-Bromo-5-nitrophenol has a density of 1.9±0.1 g/cm3, a boiling point of 310.4±27.0 °C at 760 mmHg, and a flash point of 141.5±23.7 °C . It also has a molar refractivity of 42.4±0.3 cm3 .

Scientific Research Applications

  • Atmospheric Concentrations of Nitrophenols : 3-Bromo-5-nitrophenol, among other nitrophenols, has been studied for its presence in urban, suburban, and rural atmospheres. These studies aim to understand the spatial and geographical variations in concentrations of nitrophenols and their role in atmospheric emissions (Morville, Scheyer, Mirabel, & Millet, 2006).

  • Effects on Anaerobic Systems : Research into nitrophenols has explored their toxic effects on anaerobic systems, particularly in the context of their use in manufacturing explosives, pharmaceuticals, pesticides, pigments, and dyes (Haghighi Podeh, Bhattacharya, & Qu, 1995).

  • Chemical Synthesis and Transformations : The role of nitrophenols in chemical reactions, such as cyclization processes and rearrangements, is a significant area of research. Studies have explored how these compounds undergo various chemical transformations (Mochalov, Surikova, & Shabarov, 1976).

  • Degradation by Microorganisms : Some studies have focused on how microorganisms like Ralstonia eutropha utilize nitrophenols as a source of nitrogen, carbon, and energy. This research is pivotal in understanding the biodegradation pathways of nitrophenols (Schenzle, Lenke, Spain, & Knackmuss, 1999).

  • Water Purification : Nitrophenols, including 3-Bromo-5-nitrophenol, have been used in designing organoclays for water purification, testing their effectiveness in removing contaminants from water (Zhou, Frost, He, & Xi, 2007).

  • Environmental Monitoring : The atmospheric occurrence of nitrophenols, including their sources and sinks, and the processes they undergo in the environment, are crucial areas of study. This research aids in understanding the environmental impact of these compounds (Harrison et al., 2005).

  • Medical and Biotechnological Applications : Some studies explore the potential of nitrophenols in medical and biotechnological applications, such as the synthesis of phenothiazines, which have a broad spectrum of pharmacological activities (Gautam et al., 2000).

Safety And Hazards

3-Bromo-5-nitrophenol is classified as dangerous, with hazard statements H302, H315, H317, H318, and H410 . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While the future directions of 3-Bromo-5-nitrophenol are not explicitly mentioned in the search results, indole derivatives, which include 3-Bromo-5-nitrophenol, have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-bromo-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQGLUHOAIZTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440759
Record name 3-bromo-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-nitrophenol

CAS RN

116632-23-6
Record name 3-bromo-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-nitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Compound 98 (33.0 g, 0.14 mol) was treated with sulfuric acid (13.7 mL) and was refluxed in EtOH (550 mL) for 0.5 hours, followed by addition of NaNO2 (23.8 g, 0.35 mol). The resulting mixture was refluxed for additional 1 hour and the volatile was evaporated. The residue was taken up with ethyl acetate and water. The layers were separated and the organic layer was washed with water, saturated sodium bicarbonate, and brine. After removal of solvent, the residue was purified by column chromatography on silica gel to afford the title compound (26 g, 85%); 1H NMR (500 MHz, CD3OD): δ 5.00 (brs, 1H), 7.58 (dd, 1H, J=1.7, 2.3 Hz), 7.47 (t, 1H, J=2.1 Hz), 7.69 (t, 1H, J=1.9 Hz); 13C NMR (125 MHz, CD3OD): δ 110.5, 118.1, 123.7, 125.6, 151.0, 160.5; HRMS (FAB) calcd for C6H4BrNO3(M+) 216.9375. found 216.9374.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Name
Quantity
23.8 g
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 2-amino-3-bromo-5-nitro-phenol (6.50 g, 27.89 mmol) in EtOH (150.0 mL) was added concentrated H2SO4 (9.40 mL, 177.13 mmol) portion wise. The reaction mixture was then heated to 50° C. followed by portion wise addition of NaNO2 (6.19 g, 89.82 mmol). The resulting solution was refluxed at 80° C. for 2 h. The reaction mixture was then diluted with water and extracted with EtOAc (3×150.0 mL). The combined organics was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude was purified over silica gel (100-200 M, 10% EtOAc-Hexane) to get the desired product (5.0 g, 82%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
9.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
6.19 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Synthesis routes and methods III

Procedure details

To a cooled solution (−10° C.) of 2-amino-3-bromo-5-nitro-phenol (643 g, 2.76 mol) in EtOH (13 L) was added conc. H2SO4 (515 mL, 9.97 mol) over a period of 35 min at −10 to −2° C. The reaction mixture was allowed to warm to rt then heated to 50-55° C. followed by portion-wise addition of NaNO2 (671 g, 9.72 mol) over 30 min then heated at reflux for 3 h. After completion of reaction (by TLC), the mixture was concentrated to 3 L and cooled to 0° C. followed by the addition of chilled water (5 L) and extraction with EtOAc (3×6 L). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to give a semi-solid residue. The residue was treated with 25% ether-hexane mixture (6 L) and stirred for 1 h. The solid was filtered and washed with hexane (3 L) to obtain the desired product (505 g, 84%).
Quantity
643 g
Type
reactant
Reaction Step One
Name
Quantity
515 mL
Type
reactant
Reaction Step One
Name
Quantity
13 L
Type
solvent
Reaction Step One
Name
Quantity
671 g
Type
reactant
Reaction Step Two
[Compound]
Name
ether-hexane
Quantity
6 L
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods IV

Procedure details

A solution of 3-bromo-5-nitroanisole, as described above in Step B, (2.4 g, 10.3 mmol) in methylene chloride (50 mL) was cooled to 0° C. and treated with boron tribromide (1M in CH2Cl2, 158 mL, 158 mmol), giving a clear purple solution. The reaction was warmed slowly to room temperature and stirred at room temperature overnight and heated at reflux for 2.5 hours. The reaction was poured into ice/water, the layers were separated and extracted with methylene chloride. The aqueous layer was neutralized with aqueous saturated NaHCO3 and extracted with ethyl acetate. The organic layers were combined, dried (MgSO4), filtered and concentrated in vacuo. This material was purified by column chromatography (10:1 to 5:1 hexane:ethyl acetate). The fractions containing the product contaminated with the bromoanisole were pooled, concentrated and purified using radial, thin layer chromatography (hexane to 5:1 hexane:ethyl acetate) to give 3-bromo-5-nitrophenol as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
158 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-nitrophenol
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
10
Citations
IA Khalfina, VM Vlasov - Russian Journal of Organic Chemistry, 2002 - Springer
… By reaction of I with 3-bromo-5-nitrophenol (IX) in the … reaction of compound I with 3-bromo-5-nitrophenol (IX) is close to … This means that reaction (1) with 3-bromo-5nitrophenol (IX) in …
Number of citations: 9 link.springer.com
HH Hodgson, FH Moore - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… Since 3-bromo-5-nitrophenol has been described by Blanksma (Rec. trav. chim., 1892, 21, 254) and Heller and Kammann (Ber., 1909, 42, 2191), the anhydrous substance mentioned …
Number of citations: 14 pubs.rsc.org
NN Ansari, MM Cummings, BCG Söderberg - Tetrahedron, 2018 - Elsevier
… Treatment of 3-bromo-5-nitrophenol 41 (329 mg, 1.51 mmol) in CH 2 Cl 2 (10 mL) with pyridine (250 μL, 3.10 mmol) and Tf 2 O (300 μL, 1.78 mmol), as described for 15, gave after …
Number of citations: 9 www.sciencedirect.com
C Bolchi, F Bavo, L Fumagalli, C Gotti, F Fasoli… - Bioorganic & Medicinal …, 2016 - Elsevier
… ethers 16–19 [35], [36], [37], [38] were synthesized from N-Boc protected S-prolinol through the same synthetic sequences followed for 12–15, but using 3-bromo-5-nitrophenol in the …
Number of citations: 8 www.sciencedirect.com
DJ Del Valle, MJ Krische - Journal of the American Chemical …, 2013 - ACS Publications
… First, Suzuki–Molander coupling of 3-bromo-5-nitrophenol (1) with potassium ethenyltrifluoroborate (19) provides vinyl arene 2 after methoxymethyl (MOM) protection. Second, in …
Number of citations: 54 pubs.acs.org
JC Nelson - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 5 search.proquest.com
P Raubo, RJ Carbajo, W McCoull, J Raubo… - Organic & Biomolecular …, 2021 - pubs.rsc.org
An efficient macrocyclisation approach based on the double aromatic nucleophilic substitution (SNACK) was developed. This methodology allows a facile incorporation of heterocyclic …
Number of citations: 4 pubs.rsc.org
C Bartens - 2022 - repo.uni-hannover.de
… The synthesis of the bromo arenes commenced with bromination of 2-amino-5-nitrophenol (180) followed by diazotization furnishing 3bromo-5-nitrophenol (181). Béchamp reduction of …
Number of citations: 2 www.repo.uni-hannover.de
G Tang, W Wang, X Wang, K Ding, SFC Ngan… - European Journal of …, 2023 - Elsevier
EGFR signaling is involved in multiple cellular processes including cell proliferation, differentiation and development, making this protein kinase one of the most valuable drug targets …
Number of citations: 3 www.sciencedirect.com
M Stornaiuolo, G La Regina… - Journal of Medicinal …, 2015 - ACS Publications
… (18), obtained by reaction of 3-bromo-5-nitrophenol with tin(II) chloride dihydrate in boiling … as above-reported, by treatment of 3-bromo-5-nitrophenol with the appropriate boronic acid, …
Number of citations: 33 pubs.acs.org

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